Remerinehydrochloride
Remerinehydrochloride
It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine. It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid , from plants of the Papaveraceae family.
It shortens the time needed for elaborating conditioned reflexes. It is not active on Muscarinic receptors and Adrenergic receptors.
It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine.
It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid, from plants of the Papaveraceae family.
It shortens the time needed for elaborating conditioned reflexes. It is not active on Muscarinic receptors and Adrenergic receptors.
It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine.
It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid, from plants of the Papaveraceae family.
Brand Name:
Vulcanchem
CAS No.:
17669-16-8
VCID:
VC0101174
InChI:
InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1
SMILES:
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl
Molecular Formula:
C18H18ClNO2
Molecular Weight:
315.797
Remerinehydrochloride
CAS No.: 17669-16-8
Cat. No.: VC0101174
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.797
* For research use only. Not for human or veterinary use.
Specification
| Description | It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine. It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid , from plants of the Papaveraceae family. It shortens the time needed for elaborating conditioned reflexes. It is not active on Muscarinic receptors and Adrenergic receptors. It is a CNS stimulant which enhances the analeptic effects of Caffeine and Strychnine. It is also an emetic and probably a Dopaminergic agonist. Aporphine alkaloid, from plants of the Papaveraceae family. |
|---|---|
| CAS No. | 17669-16-8 |
| Molecular Formula | C18H18ClNO2 |
| Molecular Weight | 315.797 |
| IUPAC Name | (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
| Standard InChI | InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1 |
| Standard InChI Key | SFAVZRNMTSBKPO-PFEQFJNWSA-N |
| SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl |
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